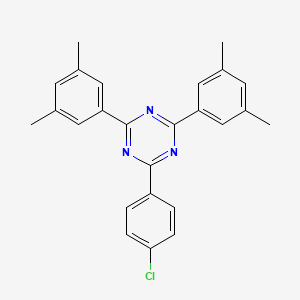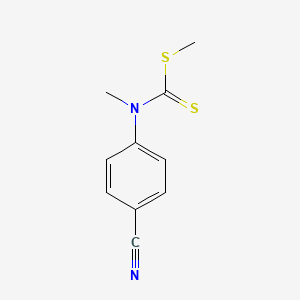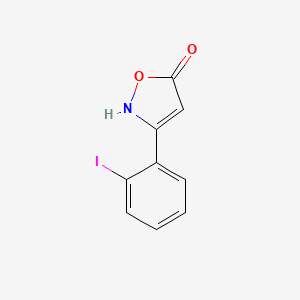
3-Amino-5-(3-isoquinolyl)pyrazole Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-(3-isoquinolyl)pyrazole Hydrochloride is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. The presence of an amino group at the 3-position and an isoquinoline moiety at the 5-position makes this compound particularly interesting for various scientific research applications .
Méthodes De Préparation
The synthesis of 3-Amino-5-(3-isoquinolyl)pyrazole Hydrochloride typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the condensation of 3-amino-5-(3-isoquinolyl)pyrazole with hydrochloric acid to form the hydrochloride salt. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
3-Amino-5-(3-isoquinolyl)pyrazole Hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
3-Amino-5-(3-isoquinolyl)pyrazole Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-5-(3-isoquinolyl)pyrazole Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The isoquinoline moiety may play a role in binding to specific receptors or enzymes, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
3-Amino-5-(3-isoquinolyl)pyrazole Hydrochloride can be compared with other similar compounds, such as:
3-Amino-5-methyl-1H-pyrazole: This compound has a methyl group instead of an isoquinoline moiety, which may result in different reactivity and applications.
3-Amino-5-phenylpyrazole:
The uniqueness of this compound lies in its specific structure, which combines the pyrazole ring with an isoquinoline moiety, offering distinct reactivity and potential for various applications.
Propriétés
Formule moléculaire |
C12H11ClN4 |
|---|---|
Poids moléculaire |
246.69 g/mol |
Nom IUPAC |
5-isoquinolin-3-yl-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H10N4.ClH/c13-12-6-11(15-16-12)10-5-8-3-1-2-4-9(8)7-14-10;/h1-7H,(H3,13,15,16);1H |
Clé InChI |
ZRAGRCPGYTZPET-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=NC(=CC2=C1)C3=CC(=NN3)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13714216.png)



![Ethyl 7-Hydroxy-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B13714243.png)

![10-Ethoxy-8-(hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B13714252.png)


